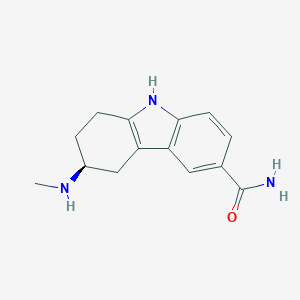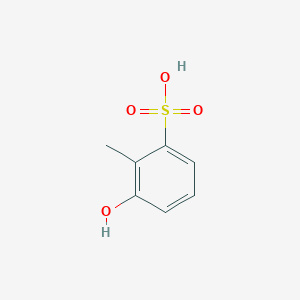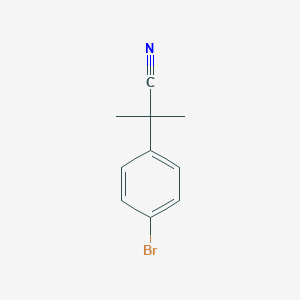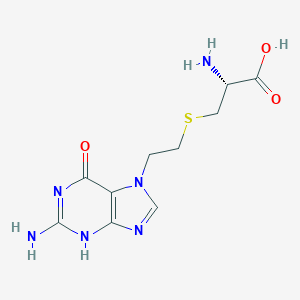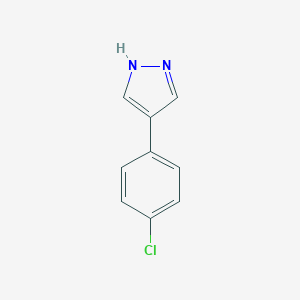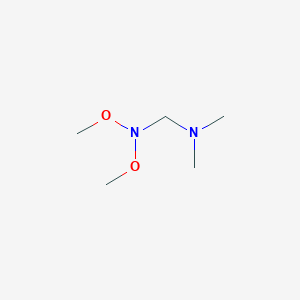
Methanediamine, N,N-dimethoxy-N,N-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanediamine, N,N-dimethoxy-N,N-dimethyl-(9CI) is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. The compound is also known as DMMDA-2 and is a derivative of the psychedelic drug, Mescaline. DMMDA-2 has been found to have unique properties that make it an interesting subject of study.
Mécanisme D'action
DMMDA-2 acts on the serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor and activates it. This leads to an increase in serotonin levels in the brain, which is thought to be responsible for the psychedelic effects of the compound.
Effets Biochimiques Et Physiologiques
DMMDA-2 has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. DMMDA-2 has also been found to alter perception, mood, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA-2 has several advantages for use in lab experiments. It is a potent compound that produces strong effects at low doses, making it useful for studying the effects of psychedelic compounds. However, it is also a relatively new compound, and there is limited information available on its effects and pharmacology. Additionally, it is difficult to obtain and may not be legal in all jurisdictions.
Orientations Futures
There are several future directions for research on DMMDA-2. One area of interest is its potential as a therapeutic agent for the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of serotonin in the brain and its effects on behavior. Further research is needed to fully understand the potential applications of DMMDA-2 in scientific research.
Méthodes De Synthèse
DMMDA-2 can be synthesized through a series of chemical reactions. The starting material for the synthesis is 3,4-dimethoxyphenylacetone. The first step involves the reduction of this compound to 3,4-dimethoxyphenyl-2-nitropropene. This is followed by a reaction with dimethylamine and formaldehyde to produce DMMDA-2.
Applications De Recherche Scientifique
DMMDA-2 has been used in scientific research as a tool to study the effects of psychedelic compounds on the brain. It has been found to have similar effects to other psychedelic compounds such as LSD and psilocybin. DMMDA-2 has been used to study the mechanism of action of these compounds and their effects on the brain.
Propriétés
Numéro CAS |
108025-61-2 |
|---|---|
Nom du produit |
Methanediamine, N,N-dimethoxy-N,N-dimethyl-(9CI) |
Formule moléculaire |
C5H14N2O2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
N',N'-dimethoxy-N,N-dimethylmethanediamine |
InChI |
InChI=1S/C5H14N2O2/c1-6(2)5-7(8-3)9-4/h5H2,1-4H3 |
Clé InChI |
DXZUBLZHIMMOFQ-UHFFFAOYSA-N |
SMILES |
CN(C)CN(OC)OC |
SMILES canonique |
CN(C)CN(OC)OC |
Synonymes |
Methanediamine, N,N-dimethoxy-N,N-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



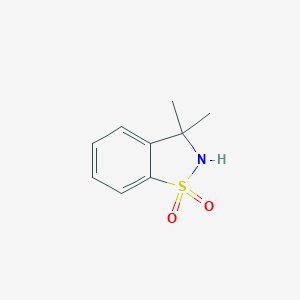

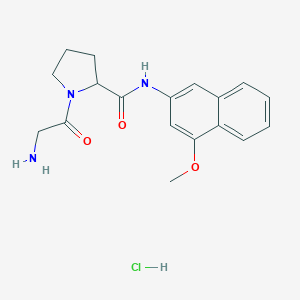
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
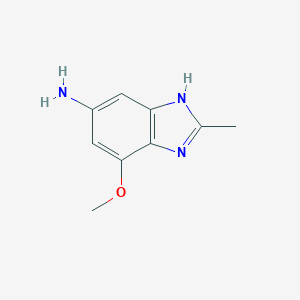
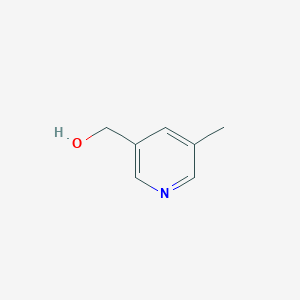
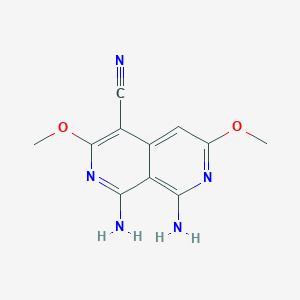
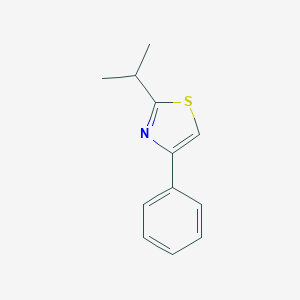
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
